Home > Products > Screening Compounds P56220 > Renin inhibitor-1
Renin inhibitor-1 -

Renin inhibitor-1

Catalog Number: EVT-12528041
CAS Number:
Molecular Formula: C22H30N4O4
Molecular Weight: 414.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Renin inhibitor-1, commonly referred to as a direct renin inhibitor, is a pharmaceutical compound that plays a critical role in the regulation of blood pressure by inhibiting the enzyme renin. Renin catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), which involves the conversion of angiotensinogen to angiotensin I. This process is crucial for the subsequent formation of angiotensin II, a potent vasoconstrictor that significantly influences blood pressure and fluid balance in the body . The primary therapeutic application of renin inhibitors is in the treatment of hypertension, where they help reduce blood pressure by preventing the formation of angiotensin II .

Source and Classification

Renin inhibitors are classified under antihypertensive agents, specifically as direct renin inhibitors. The most notable compound in this class is aliskiren, which was approved by the Food and Drug Administration in 2007. Aliskiren is currently the only direct renin inhibitor available on the market . These inhibitors are distinguished from other antihypertensive agents such as angiotensin-converting enzyme inhibitors and angiotensin receptor blockers due to their unique mechanism of action that directly targets renin .

Synthesis Analysis

Methods and Technical Details

Recent advancements have led to the development of nonpeptidic inhibitors with improved pharmacokinetic properties. The synthesis typically involves:

  • Structure-guided design: Utilizing computational methods to predict and optimize binding interactions with renin.
  • Chemical modifications: Enhancing solubility and stability through structural alterations.
  • High-throughput screening: Testing large libraries of compounds for biological activity against renin.

These methods have resulted in compounds that are not only potent but also exhibit acceptable oral bioavailability, making them suitable for clinical use .

Molecular Structure Analysis

Structure and Data

The molecular structure of aliskiren, the primary direct renin inhibitor, features a nonpeptidic backbone that allows for high-affinity binding to renin. The structure can be described as follows:

  • Molecular Formula: C22H30N2O3S
  • Molecular Weight: 432.6 g/mol
  • Key Functional Groups: Contains a sulfonamide group which is critical for its binding affinity.

The three-dimensional conformation of aliskiren allows it to fit into the active site of renin effectively, disrupting its catalytic activity .

Chemical Reactions Analysis

Reactions and Technical Details

Direct renin inhibitors like aliskiren work by binding to the active site of renin, preventing it from hydrolyzing angiotensinogen into angiotensin I. This inhibition leads to a cascade of reactions being blocked:

  1. Inhibition of Angiotensin I Formation: By blocking the conversion of angiotensinogen to angiotensin I.
  2. Reduction in Angiotensin II Levels: Lower levels of angiotensin I result in decreased production of angiotensin II.
  3. Decreased Aldosterone Secretion: With lower angiotensin II levels, there is reduced stimulation for aldosterone release from the adrenal glands.

This mechanism results in vasodilation and decreased blood volume, contributing to lower blood pressure .

Mechanism of Action

Process and Data

The mechanism by which direct renin inhibitors function can be summarized as follows:

  1. Binding Affinity: Aliskiren binds with high affinity to the active site of renin.
  2. Enzyme Inhibition: This binding prevents renin from acting on its substrate (angiotensinogen), effectively stopping the RAAS cascade at its first step.
  3. Physiological Effects: The inhibition leads to reduced levels of both angiotensin I and angiotensin II, resulting in decreased vascular resistance and fluid retention.

This targeted approach minimizes compensatory mechanisms often seen with other antihypertensives, leading to fewer side effects compared to traditional therapies like ACE inhibitors or angiotensin receptor blockers .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of aliskiren include:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Moderately soluble in water; solubility increases with pH.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are crucial for formulation development, ensuring that aliskiren can be effectively delivered as an oral medication .

Applications

Scientific Uses

Direct renin inhibitors are primarily used for managing hypertension but have potential applications beyond this indication:

  • Chronic Kidney Disease Management: They may help reduce proteinuria in patients with diabetic nephropathy.
  • Cardiovascular Research: Direct renin inhibitors serve as valuable tools for studying RAAS-related pathophysiology.
  • Combination Therapies: They are often explored in combination with other antihypertensive agents to enhance therapeutic efficacy while minimizing side effects .

Properties

Product Name

Renin inhibitor-1

IUPAC Name

methyl N-[3-[3-[[cyclopropyl-[(2R)-morpholine-2-carbonyl]amino]methyl]indol-1-yl]propyl]carbamate

Molecular Formula

C22H30N4O4

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C22H30N4O4/c1-29-22(28)24-9-4-11-25-14-16(18-5-2-3-6-19(18)25)15-26(17-7-8-17)21(27)20-13-23-10-12-30-20/h2-3,5-6,14,17,20,23H,4,7-13,15H2,1H3,(H,24,28)/t20-/m1/s1

InChI Key

NIPWZZBPFRFZBX-HXUWFJFHSA-N

Canonical SMILES

COC(=O)NCCCN1C=C(C2=CC=CC=C21)CN(C3CC3)C(=O)C4CNCCO4

Isomeric SMILES

COC(=O)NCCCN1C=C(C2=CC=CC=C21)CN(C3CC3)C(=O)[C@H]4CNCCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.